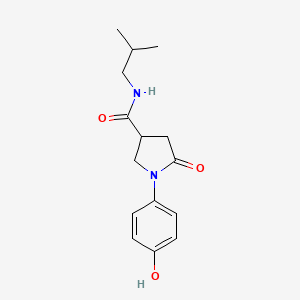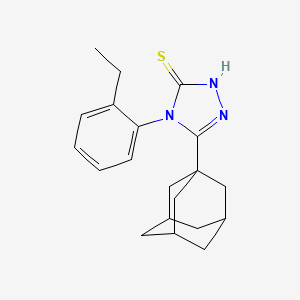
5-(1-adamantyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Overview
Description
5-(1-adamantyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as AETT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. AETT is a heterocyclic compound that contains a triazole ring and a thione group.
Mechanism of Action
The mechanism of action of 5-(1-adamantyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 5-(1-adamantyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 5-(1-adamantyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
5-(1-adamantyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-(1-adamantyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 5-(1-adamantyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage. In animal studies, 5-(1-adamantyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have anti-inflammatory effects and reduce the severity of colitis.
Advantages and Limitations for Lab Experiments
5-(1-adamantyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 5-(1-adamantyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione also has a relatively low toxicity, making it safe for use in in vitro and in vivo studies. However, 5-(1-adamantyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has some limitations, including its low solubility in water and its limited bioavailability.
Future Directions
There are several future directions for research on 5-(1-adamantyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One direction is to further investigate the anti-inflammatory and antioxidant properties of 5-(1-adamantyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its potential use in the treatment of inflammatory disorders. Another direction is to study the insecticidal and fungicidal properties of 5-(1-adamantyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its potential use in agriculture. Additionally, further research is needed to understand the mechanism of action of 5-(1-adamantyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its potential use as a drug delivery system.
Scientific Research Applications
5-(1-adamantyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 5-(1-adamantyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have anti-inflammatory, antioxidant, and antitumor properties. 5-(1-adamantyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been studied for its potential use as a drug delivery system. In agriculture, 5-(1-adamantyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have insecticidal and fungicidal properties. In material science, 5-(1-adamantyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been studied for its potential use as a corrosion inhibitor.
properties
IUPAC Name |
3-(1-adamantyl)-4-(2-ethylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S/c1-2-16-5-3-4-6-17(16)23-18(21-22-19(23)24)20-10-13-7-14(11-20)9-15(8-13)12-20/h3-6,13-15H,2,7-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHWSZFHYGQPBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NNC2=S)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Adamantyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



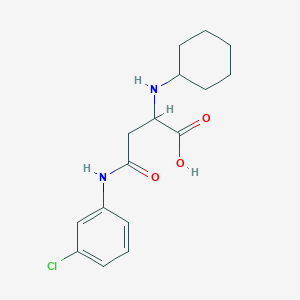
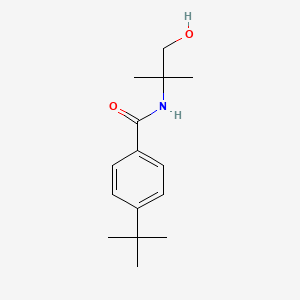
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4120435.png)
![ethyl {[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B4120442.png)
![4-[({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4120449.png)
![2-{4-[(bicyclo[2.2.1]hept-5-en-2-ylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4120456.png)
![3-azocan-1-yl-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B4120464.png)
![N-[1-(hydroxymethyl)propyl]-N'-propylethanediamide](/img/structure/B4120480.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4120485.png)
![4-(cyclohexylmethyl)-5-[(4-methylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4120508.png)
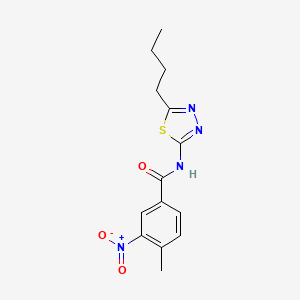
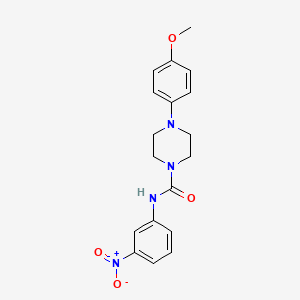
![N-ethyl-4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4120518.png)
